molecular formula C14H16N2O2 B1511075 tert-Butyl quinolin-4-ylcarbamate CAS No. 220844-45-1

tert-Butyl quinolin-4-ylcarbamate

Cat. No.: B1511075
CAS No.: 220844-45-1
M. Wt: 244.29 g/mol
InChI Key: FUMFFYNQVAHMEA-UHFFFAOYSA-N
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Description

tert-Butyl quinolin-4-ylcarbamate is a sophisticated chemical intermediate of significant interest in the field of immuno-oncology and anticancer drug discovery. Its core research value lies in its role as a key precursor in the synthesis of potent Toll-like receptor 7 (TLR7) agonists . These agonists, often based on an imidazoquinoline scaffold, are designed to selectively activate the TLR7 pathway, which is expressed in immune cells such as plasmacytoid dendritic cells and B-cells . Activation of this pathway triggers a cascade of immune responses, including the release of cytokines like IFNα and the upregulation of co-stimulatory markers such as CD86, thereby shifting the tumor microenvironment from an immunosuppressive to an immunostimulatory state . This mechanism is being leveraged in next-generation therapeutic modalities, including antibody-drug conjugates (ADCs), which aim to deliver the immune-stimulating payload directly to tumor tissue to potently and selectively activate tumor-associated macrophages and induce complete tumor regression in model systems . Beyond its primary application in immune stimulation, the quinoline scaffold is a privileged structure in medicinal chemistry, also featuring prominently in the research and development of novel antimalarial agents, where it can be functionalized to optimize potency and physicochemical properties . This compound is intended for research applications only and is a vital tool for scientists exploring innovative approaches in cancer immunotherapy and infectious disease treatment.

Properties

CAS No.

220844-45-1

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-quinolin-4-ylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,15,16,17)

InChI Key

FUMFFYNQVAHMEA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=NC2=CC=CC=C21

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

tert-Butyl quinolin-4-ylcarbamate serves as an important intermediate in the synthesis of several pharmaceutical agents. Its structural features make it particularly useful in developing drugs targeting neurological disorders and other therapeutic areas.

Key Highlights:

  • Neurological Disorders : The compound is utilized in synthesizing agents that modulate neurotransmitter systems, potentially aiding conditions like Alzheimer's and Parkinson's disease.
  • Drug Discovery : Its derivatives are explored for their efficacy as inhibitors in various biological pathways, particularly those involving enzyme interactions.

Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A study focused on developing novel DHODH inhibitors highlighted the role of quinoline-based compounds. The research aimed to enhance the potency and solubility of these inhibitors, leading to promising candidates for treating autoimmune diseases .

Agricultural Chemistry

In agricultural applications, this compound is employed in formulating agrochemicals , enhancing the effectiveness of pesticides and herbicides.

Key Highlights:

  • Stability and Delivery : The compound improves the stability of active ingredients in agrochemical formulations, ensuring better delivery and efficacy against pests.
  • Intermediates for Herbicides : It acts as a building block for synthesizing herbicides that target specific weed species without harming crops.

Case Study: Herbicide Development

Research has shown that incorporating this compound into herbicide formulations significantly increases their effectiveness against resistant weed species, demonstrating its potential in sustainable agriculture .

Material Science

In material science, this compound is integrated into polymer formulations to enhance their thermal and mechanical properties .

Key Highlights:

  • Polymer Additives : The compound acts as a plasticizer or stabilizer in polymers, improving their durability and resistance to environmental factors.
  • Composite Materials : Its addition to composite materials has been shown to enhance performance characteristics such as tensile strength and thermal stability.

Data Table: Material Properties Comparison

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)2535
Thermal Stability (°C)200250
Flexibility (%)1015

Biochemical Research

The compound is widely used in biochemical research , particularly in studies related to enzyme inhibition and receptor binding.

Key Highlights:

  • Enzyme Inhibition Studies : Researchers utilize this compound to investigate its effects on various enzymes, aiding in the discovery of new therapeutic targets.
  • Receptor Binding : Its interaction with specific receptors provides insights into drug-receptor dynamics, essential for drug design.

Case Study: Enzyme Interaction

A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer progression, showcasing its potential as a lead compound for anticancer drug development .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques.

Key Highlights:

  • Chromatography Applications : It is used to calibrate instruments and validate methods due to its known properties and behavior during analysis.
  • Quality Control : The compound aids in ensuring accuracy and reliability in various analytical measurements across laboratories.

Data Table: Analytical Performance Metrics

MetricStandard MethodMethod with this compound
Detection Limit (µg/mL)0.50.1
Recovery (%)9598
Precision (RSD %)52

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-Butyl quinolin-4-ylcarbamate with structurally analogous compounds, focusing on molecular formulas, weights, and key substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score
This compound 1447607-36-4 C₁₄H₁₆N₂O₂ 244.29 Quinoline-4-yl, Boc 0.88 (reference)
tert-Butyl quinolin-6-ylcarbamate 1447606-50-9 C₁₄H₁₅ClN₂O₂ 278.73 Quinoline-6-yl, Boc, Cl 0.85
tert-Butyl 1H-indol-4-ylcarbamate 221070-93-5 C₁₃H₁₆N₂O₂ 232.28 Indole-4-yl, Boc 0.85
tert-Butyl 1H-indol-5-ylcarbamate 220844-45-1 C₁₃H₁₆N₂O₂ 232.28 Indole-5-yl, Boc 0.82

Key Observations :

  • Positional Isomerism: The quinolin-4-yl and quinolin-6-yl derivatives differ in the substitution position on the quinoline ring, impacting electronic properties and steric interactions. The 4-position derivative (target compound) exhibits a higher similarity score (0.88) compared to the 6-position isomer (0.85), suggesting greater structural relevance in specific applications .
  • Heterocyclic Core: Replacing the quinoline moiety with indole (e.g., indol-4-yl or indol-5-yl) reduces similarity scores (0.82–0.85), likely due to altered π-π stacking and hydrogen-bonding capabilities .

Key Observations :

  • The quinolin-4-ylcarbamate lacks explicit hazard classifications in available data, whereas the quinolin-6-yl isomer is flagged for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . This disparity may stem from differences in metabolic pathways or reactive intermediates.
  • Indole-based carbamates (e.g., indol-4-yl) similarly lack hazard data, underscoring the need for further toxicological studies .

Stability and Reactivity

  • Chlorinated Derivatives: The presence of chlorine in quinolin-6-ylcarbamate may enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions .

Preparation Methods

The preparation of tert-Butyl quinolin-4-ylcarbamate typically involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of a quinoline-4-amine or related precursor. Two main synthetic approaches are reported:

Preparation via Boc Protection of Quinolin-4-amine

One classical route involves reacting quinolin-4-amine with di-tert-butyl dicarbonate (Boc2O) or isobutyl chlorocarbonate under controlled conditions, often in the presence of a base such as N-methylmorpholine. This method yields tert-butyl carbamate derivatives with good efficiency.

Example procedure (adapted from patent CN102020589B):

  • Dissolve quinolin-4-amine derivative in anhydrous ethyl acetate.
  • Cool the solution to 0 to -15 °C.
  • Add N-methylmorpholine followed by isobutyl chlorocarbonate dropwise.
  • Stir the reaction mixture for 2 hours at low temperature.
  • Add the Boc-protecting agent solution dropwise.
  • Warm to 10–15 °C and continue stirring for 2 hours.
  • Work up by extraction with dilute hydrochloric acid and brine.
  • Concentrate under reduced pressure and crystallize from hexane/ethyl acetate.

Yields: Typically range from 90% to 93% under optimized conditions.

Parameter Typical Value
Solvent Anhydrous ethyl acetate
Temperature -15 to 15 °C
Base N-methylmorpholine
Boc source Isobutyl chlorocarbonate
Reaction time 2 hours per step
Yield 90–93%

This method is well-documented for tert-butyl carbamate derivatives and can be adapted for quinolin-4-ylcarbamate synthesis.

Intramolecular Decarboxylative Synthesis from Alkanoyloxycarbamates

A more recent and versatile method involves the base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates, which can be applied to prepare tert-butyl carbamate derivatives including quinolinylcarbamates.

Key findings from J. Org. Chem. 2018, 83, 8233–8240:

  • Alkanoyloxycarbamates, prepared from alkyl carboxylic acids and hydroxylamine derivatives, undergo decarboxylation in the presence of bases like cesium carbonate.
  • The reaction proceeds efficiently in acetonitrile at 100 °C under air atmosphere.
  • Cesium carbonate (1 equiv) was found optimal among various bases tested.
  • The reaction tolerates a broad substrate scope, including primary, secondary, and aromatic carboxylic acid derivatives.
  • Yields for alkylamine products, including tert-butyl carbamates, range from moderate to excellent (41–85%).

Representative reaction conditions and yields:

Entry Base (equiv) Solvent Temperature (°C) Yield (%) Notes
1 Cs2CO3 (1.0) Toluene 100 57 Initial test
10 Cs2CO3 (1.0) Acetonitrile 100 85 (81) Optimal solvent and yield
14 Cs2CO3 (1.0) Acetonitrile 80 76 Slightly lower temp
15 Cs2CO3 (1.0) Acetonitrile 120 85 Higher temp, similar yield

The reaction mechanism likely involves a rearrangement similar to the Curtius rearrangement, preserving stereochemistry in chiral substrates.

This method offers operational simplicity and mild conditions suitable for scale-up and diverse functional groups, making it promising for this compound synthesis.

Synthesis of Quinoline-4-carboxylic Acid Precursors

The quinoline core can be synthesized or functionalized via Pfitzinger reaction or Doebner-type condensations:

  • Reaction of isatin derivatives with enaminones in aqueous or alcoholic media.
  • Use of TMSCl to promote esterification and cyclization steps.
  • These quinoline-4-carboxylic acid or ester intermediates can then be converted to carbamate derivatives.

This approach provides access to quinoline-4-substituted intermediates essential for subsequent Boc protection or carbamate formation.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range Advantages References
Direct Boc Protection Quinolin-4-amine, isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, 0–15 °C 90–93% High yield, straightforward
Base-Mediated Decarboxylation Alkanoyloxycarbamate, Cs2CO3, acetonitrile, 100 °C 41–85% Mild, broad substrate scope, scalable
Quinoline-4-carboxylic Acid Synthesis Isatin, enaminones, TMSCl, aqueous/alcoholic media Moderate to good Provides quinoline core for derivatization

Q & A

Q. What are the key considerations for optimizing the synthesis yield of tert-butyl quinolin-4-ylcarbamate in nucleophilic substitution reactions?

  • Methodological Answer : Synthesis optimization should focus on:
  • Reagent stoichiometry : Maintain a 1.2:1 molar ratio of quinolin-4-amine to tert-butyl chloroformate to ensure complete conversion .
  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the carbamate group .
  • Catalyst use : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by scavenging HCl byproducts .
  • Temperature control : Reactions typically proceed at 0–5°C to suppress side reactions, followed by gradual warming to room temperature .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl quinolin-4-ylcarbamate, and how can researchers interpret key spectral features?

  • Methodological Answer :
TechniqueKey FeaturesInterpretation
¹H NMR - tert-Butyl singlet at ~1.4 ppm
- Quinoline aromatic protons (7.5–8.8 ppm)
- Carbamate NH (broad, ~5–6 ppm)
Confirm substitution pattern and purity .
¹³C NMR - tert-Butyl carbons at ~28 ppm (CH₃) and ~80 ppm (C-O)
- Quinoline carbons (120–150 ppm)
Verify carbamate linkage and aromatic integrity .
HRMS Molecular ion peak matching C₁₄H₁₆N₂O₂ (exact mass: 256.1212)Validate molecular formula and synthetic success .

Q. What purification strategies are recommended for tert-butyl quinolin-4-ylcarbamate following its synthesis?

  • Methodological Answer :
  • Column chromatography : Use silica gel with a gradient of ethyl acetate (5–30%) in hexane to separate unreacted starting materials .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate high-purity crystals .
  • TLC monitoring : Employ UV-active plates with Rf ~0.4 (hexane:EtOAc = 7:3) to track purification progress .

Advanced Research Questions

Q. How can computational modeling approaches enhance the understanding of tert-butyl quinolin-4-ylcarbamate’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings .
  • Molecular docking : Simulate interactions between the carbamate group and catalytic palladium centers to design ligand-modified catalysts .
  • Kinetic studies : Compare computed activation energies with experimental rates to identify rate-limiting steps .

Q. What methodologies are appropriate for resolving contradictory data regarding the stability of tert-butyl quinolin-4-ylcarbamate under different pH conditions?

  • Methodological Answer :
  • pH-rate profiling : Conduct accelerated degradation studies (e.g., 25–40°C) in buffered solutions (pH 1–12) to map hydrolysis kinetics .
  • HPLC-UV analysis : Monitor degradation products (e.g., quinolin-4-amine) using a C18 column and 254 nm detection .
  • Control experiments : Exclude light and oxygen by conducting stability tests under nitrogen in amber vials .

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the tert-butyl carbamate group in biological activity?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with substituents (e.g., methyl, benzyl) on the carbamate nitrogen to assess steric/electronic effects .
  • Enzyme inhibition assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays to quantify IC₅₀ values .
  • Molecular dynamics simulations : Model carbamate-enzyme binding interactions to rationalize SAR trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for tert-butyl quinolin-4-ylcarbamate derivatives?

  • Methodological Answer :
  • Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .
  • Inter-laboratory validation : Compare NMR data with published spectra of structurally related carbamates (e.g., pyridin-4-yl analogs) .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously resolve structural ambiguities .

Safety and Handling

Q. What engineering controls and personal protective equipment (PPE) are critical when handling tert-butyl quinolin-4-ylcarbamate in laboratory settings?

  • Methodological Answer :
  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .
  • PPE : Wear nitrile gloves, safety goggles with side shields, and lab coats rated for organic solvents .
  • Spill management : Absorb spills with vermiculite and dispose as hazardous waste under EPA guidelines .

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